molecular formula C12H20O6 B079743 Trimethylolpropane triacetate CAS No. 10441-87-9

Trimethylolpropane triacetate

Cat. No. B079743
CAS RN: 10441-87-9
M. Wt: 260.28 g/mol
InChI Key: YTKGRNLQFINUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylolpropane triacetate (TMPTA) is a chemical compound that is widely used in various industries, including coatings, adhesives, and printing inks. It is a colorless liquid with a mild odor and is known for its excellent performance properties, such as high reactivity, low volatility, and good solubility. TMPTA is synthesized through a complex chemical process and has numerous applications in scientific research.

Mechanism Of Action

Trimethylolpropane triacetate acts as a crosslinking agent by reacting with functional groups, such as hydroxyl, carboxyl, and amino groups, in the polymer chain. The reaction forms covalent bonds between the polymer chains, which increases the strength and durability of the material. Trimethylolpropane triacetate also acts as a reactive diluent by reducing the viscosity of the coating or ink formulation, which improves its flow and leveling properties.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Trimethylolpropane triacetate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. Trimethylolpropane triacetate is also biodegradable, which makes it environmentally friendly.

Advantages And Limitations For Lab Experiments

Trimethylolpropane triacetate has several advantages for lab experiments, including its high reactivity, low volatility, and good solubility. It is also easy to handle and store. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted reactions. Trimethylolpropane triacetate is also relatively expensive compared to other crosslinking agents.

Future Directions

There are several future directions for the use of Trimethylolpropane triacetate in scientific research. One area of interest is the development of new polymers with improved properties, such as increased strength, durability, and biodegradability. Trimethylolpropane triacetate can also be used in the formulation of new coatings and inks with improved performance properties, such as scratch resistance and UV stability. Another area of interest is the use of Trimethylolpropane triacetate in the synthesis of new materials, such as nanoparticles and nanocomposites, which have potential applications in various industries, including electronics, biomedical, and energy.

Synthesis Methods

Trimethylolpropane triacetate is synthesized through the esterification of trimethylolpropane (TMP) with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under controlled conditions, including temperature, pressure, and reaction time, to achieve high yields and purity of the final product.

Scientific Research Applications

Trimethylolpropane triacetate is widely used in scientific research as a crosslinking agent, which is used to increase the strength and durability of polymers. It is also used as a monomer in the synthesis of various polymers, such as polyesters, polyurethanes, and acrylics. Trimethylolpropane triacetate is also used as a reactive diluent in the formulation of UV-curable coatings and inks.

properties

CAS RN

10441-87-9

Product Name

Trimethylolpropane triacetate

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

2,2-bis(acetyloxymethyl)butyl acetate

InChI

InChI=1S/C12H20O6/c1-5-12(6-16-9(2)13,7-17-10(3)14)8-18-11(4)15/h5-8H2,1-4H3

InChI Key

YTKGRNLQFINUJR-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C)(COC(=O)C)COC(=O)C

Canonical SMILES

CCC(COC(=O)C)(COC(=O)C)COC(=O)C

Other CAS RN

10441-87-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.